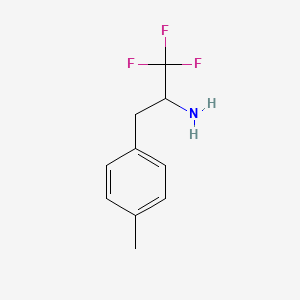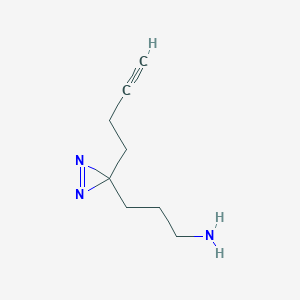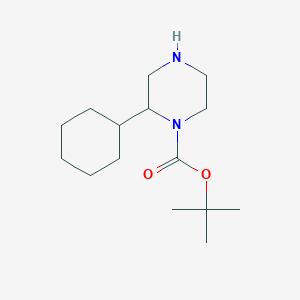
Tert-butyl 2-cyclohexylpiperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-cyclohexylpiperazine-1-carboxylate is a chemical compound with the molecular formula C15H28N2O2 It is a derivative of piperazine, a cyclic amine that is commonly used in pharmaceuticals, agrochemicals, and other industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-cyclohexylpiperazine-1-carboxylate typically involves the reaction of cyclohexylamine with tert-butyl piperazine-1-carboxylate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to monitor the reaction progress and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2-cyclohexylpiperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and suitable solvents such as dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction may produce amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl 2-cyclohexylpiperazine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of novel organic compounds, including amides, sulphonamides, and Mannich bases.
Biology: Studied for its potential antibacterial, antifungal, and antiparasitic activities.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-cyclohexylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to target enzymes and receptors in biological systems, leading to various biochemical and physiological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting cellular processes and functions.
Comparación Con Compuestos Similares
Tert-butyl 2-cyclohexylpiperazine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate: Known for its use in organic synthesis and pharmaceutical applications.
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Studied for its antibacterial and antifungal activities.
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Investigated for its potential use in drug discovery and development.
The uniqueness of this compound lies in its specific chemical structure and properties, which make it a valuable compound for various scientific research and industrial applications.
Propiedades
Fórmula molecular |
C15H28N2O2 |
|---|---|
Peso molecular |
268.39 g/mol |
Nombre IUPAC |
tert-butyl 2-cyclohexylpiperazine-1-carboxylate |
InChI |
InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-10-9-16-11-13(17)12-7-5-4-6-8-12/h12-13,16H,4-11H2,1-3H3 |
Clave InChI |
KSQYQSGTEKPWFT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCNCC1C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


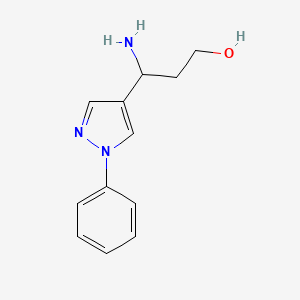
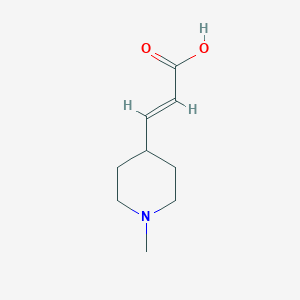

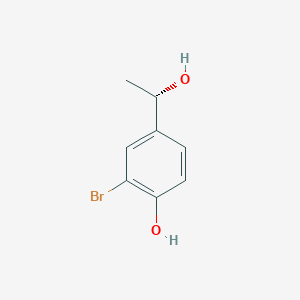

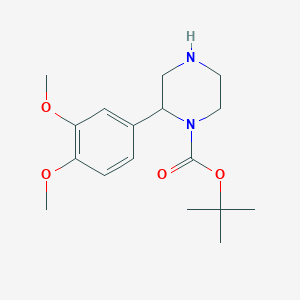
![tert-butyl N-{3-chloro-4-[(2R)-oxiran-2-yl]phenyl}carbamate](/img/structure/B13592332.png)
![rac-tert-butyl N-{[(1R,2S,5R)-4-oxobicyclo[3.1.0]hexan-2-yl]methyl}carbamate](/img/structure/B13592337.png)
![2-[2-Fluoro-5-(trifluoromethyl)phenyl]propanoicacid](/img/structure/B13592341.png)
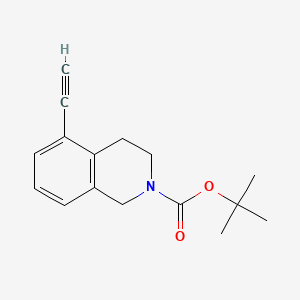
![O-[(3-Bromo-4-pyridyl)methyl]hydroxylamine](/img/structure/B13592346.png)

